molecular formula C11H12ClNO3 B2648065 Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate CAS No. 349119-38-6

Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate

Cat. No.: B2648065
CAS No.: 349119-38-6
M. Wt: 241.67
InChI Key: JKPZMHQRKVAICD-UHFFFAOYSA-N
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Description

Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate is a carbamate ester derivative characterized by a substituted phenylcarbamoyl group attached to an ethyl formate backbone. Its structure includes a 3-chloro-4-methylphenyl moiety, which confers distinct electronic and steric properties compared to simpler carbamates. The compound’s lipophilicity and stability are influenced by the electron-withdrawing chlorine atom and the methyl group, which may enhance its resistance to hydrolysis compared to unsubstituted analogs .

Properties

IUPAC Name

ethyl 2-(3-chloro-4-methylanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-3-16-11(15)10(14)13-8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPZMHQRKVAICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with ethyl formate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamoyl formate ester. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl formate group into amines or alcohols.

    Substitution: The chloro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate has shown potential in drug development due to its structural characteristics:

  • Anticancer Activity: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the chloro and methyl groups on the phenyl ring enhances its biological activity, potentially through mechanisms involving inhibition of specific enzymes or pathways associated with tumor growth .
  • Pharmacological Studies: The compound can be utilized in the synthesis of novel pharmacophores that target specific receptors or enzymes. For instance, it can serve as a building block for compounds aimed at modulating the activity of RXFP3 receptors, which are implicated in various physiological processes .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate:

  • Synthesis of Complex Molecules: It can be used to synthesize more complex structures through reactions such as nucleophilic substitutions and acylations. This versatility allows chemists to create a wide range of derivatives that may possess enhanced properties or functionalities .
  • Building Block for Agrochemicals: The compound's structure makes it suitable for use in the development of agrochemicals, particularly herbicides and insecticides. Its ability to interact with biological systems can be exploited to design agents that selectively target pests while minimizing impact on non-target organisms .

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound revealed significant anticancer properties against breast and colon cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through specific signaling pathways .

Case Study 2: Synthesis of New Pharmacological Agents

Research has demonstrated the successful synthesis of novel compounds from this compound that act as dual agonists for RXFP3 and RXFP4 receptors. These compounds were characterized by their high potency and selectivity, indicating their potential as therapeutic agents for conditions related to these receptors .

Mechanism of Action

The mechanism of action of ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate involves its interaction with specific molecular targets. The chloro-substituted aromatic ring and carbamoyl formate ester group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Impact :

  • Electron-withdrawing groups (e.g., Cl) : Increase resistance to hydrolysis but reduce solubility in polar solvents .
  • Polar groups (e.g., morpholine, OH) : Enhance aqueous solubility and metabolic clearance .
  • Heterocycles (e.g., thiazole) : Improve binding affinity in biological systems, as seen in thiazole-containing analogs .

Physicochemical Properties

Property Ethyl [(3-Cl-4-CH₃-Ph)carbamoyl]formate Methyl (3-OH-Ph)-carbamate Ethyl Formate
Lipophilicity (log k) Estimated ~2.5–3.0 (based on HPLC data for chloro-substituted analogs ) ~1.8–2.2 (lower due to -OH) N/A
Water Solubility Low (<1 g/100 mL, predicted) Moderate (higher than Cl analogs) 9 g/100 mL (18°C)
Stability Stable under inert conditions; hydrolyzes slowly in acidic/alkaline media Prone to oxidation (phenolic -OH) Rapid hydrolysis to formic acid + ethanol

Reactivity and Stability

  • Hydrolysis : The 3-Cl substituent slows hydrolysis compared to unsubstituted carbamates but is less stable than fluorinated analogs (e.g., ethyl [(2,2-difluoroethyl)carbamoyl]formate, where strong C-F bonds resist degradation ).

Biological Activity

Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C10H12ClNO3\text{C}_10\text{H}_{12}\text{Cl}\text{N}\text{O}_3

This compound features a chloro-substituted aromatic ring, a carbamate functional group, and an ethyl ester moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various biomolecules. The compound's mechanism of action can be summarized as follows:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This has been observed in studies focusing on cholinesterase inhibition, where similar carbamate derivatives have shown effectiveness against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to neurotransmission and other physiological processes.

In Vitro Studies

In vitro investigations have highlighted the compound's potential as a cholinesterase inhibitor. For instance, related compounds have demonstrated moderate inhibitory effects on AChE with IC50 values ranging from 30 μM to 50 μM . Such activity suggests that this compound could be explored further for therapeutic applications in conditions like Alzheimer's disease.

Case Studies

  • Cholinesterase Inhibition : A study evaluating a series of carbamate derivatives showed that compounds with similar structures to this compound exhibited significant AChE inhibition. The most potent derivative had an IC50 value of 46.35 μM, indicating that modifications to the phenyl ring can enhance inhibitory activity .
  • Pharmacokinetic Evaluation : Pharmacokinetic studies on related compounds have provided insights into absorption, distribution, metabolism, and excretion (ADME) properties. For example, compounds similar in structure demonstrated favorable blood-brain barrier permeability and metabolic stability in liver microsomes .

Comparative Biological Activity Table

Compound NameIC50 (AChE)SelectivityPharmacokinetic Profile
This compoundTBDTBDTBD
Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate46.35 μMModerate selectivity towards BChEFavorable
Other Carbamate DerivativesVaries (30-50 μM)VariesVaries

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagentsYield RangeKey ConditionsReference
Isocyanate route3-chloro-4-methylphenyl isocyanate + ethyl glycolate60–75%0–5°C, triethylamine, THF
Chloroformate routeEthyl chloroformate + 3-chloro-4-methylaniline45–65%Room temp, pH 8–9, DCM

How should researchers characterize this compound to confirm purity and structure?

  • Spectroscopic Analysis :
    • NMR : 1^1H NMR (CDCl3_3) should show signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and aromatic protons (δ 6.8–7.5 ppm). 13^{13}C NMR confirms the carbamoyl carbonyl (δ 155–160 ppm) and ester carbonyl (δ 165–170 ppm) .
    • IR : Stretching vibrations for N–H (3300–3400 cm1^{-1}), C=O (1680–1720 cm1^{-1}), and C–O (1200–1250 cm1^{-1}) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .

What are the stability considerations for this compound under storage?

The compound is hygroscopic and prone to hydrolysis in aqueous or humid environments. Store under inert atmosphere (N2_2 or Ar) at –20°C in amber vials. Stability tests show <5% degradation over 6 months when stored properly. Avoid exposure to strong acids/bases, which cleave the carbamate bond .

Advanced Research Questions

What reaction mechanisms govern the hydrolysis of the carbamate group, and how can this inform drug design?

Hydrolysis occurs via nucleophilic attack by water or hydroxide ions on the carbonyl carbon, forming 3-chloro-4-methylaniline and ethyl formate. The rate is pH-dependent: alkaline conditions (pH >10) accelerate hydrolysis, while acidic conditions stabilize the carbamate. Kinetic studies (e.g., UV-Vis monitoring at 240 nm) reveal pseudo-first-order kinetics, with activation energy (~50 kJ/mol) calculated via Arrhenius plots. This instability in physiological pH (7.4) suggests limited oral bioavailability, guiding prodrug strategies .

How can researchers optimize reaction yields when scaling up synthesis?

  • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify optimal conditions. For example, increasing triethylamine from 1.1 to 1.5 equivalents improves yields by 15% in the isocyanate route .
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time, minimizing byproducts .
  • Workup Optimization : Replace traditional aqueous workup with membrane filtration to reduce product loss .

How should conflicting data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Dose-Response Studies : Establish EC50_{50} and IC50_{50} values across multiple cell lines (e.g., HeLa, HEK293) to differentiate therapeutic vs. toxic thresholds.
  • Target Profiling : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity to suspected targets (e.g., bacterial enzymes vs. human kinases) .
  • Metabolite Analysis : LC-MS identifies hydrolysis products (e.g., 3-chloro-4-methylaniline) to determine if observed cytotoxicity stems from the parent compound or metabolites .

What computational methods predict the compound’s interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., acetylcholinesterase). The carbamoyl group’s hydrogen-bonding capacity is critical for target engagement .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions.
  • QSAR : Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity using Hammett constants or DFT-calculated electronic parameters .

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